molecular formula C9H13F3N2O3 B581439 5-Aminomethyl-3-isopropylisoxazole TFA salt CAS No. 1210972-22-7

5-Aminomethyl-3-isopropylisoxazole TFA salt

Cat. No.: B581439
CAS No.: 1210972-22-7
M. Wt: 254.209
InChI Key: RWTUDSFODWLYGU-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-isopropylisoxazole TFA salt is a synthetic organic compound featuring a substituted isoxazole core. The molecule comprises an aminomethyl group at position 5 and an isopropyl group at position 3 of the heterocyclic ring. The trifluoroacetic acid (TFA) salt form enhances its solubility in polar solvents, a critical feature for applications in pharmaceuticals or chemical synthesis.

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTUDSFODWLYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by copper (I) or ruthenium (II) to yield the isoxazole ring . The reaction conditions often include moderate temperatures and the use of solvents like methanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 5-Aminomethyl-3-isopropylisoxazole TFA salt may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-isopropylisoxazole TFA salt can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Isoxazolines.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Aminomethyl-3-isopropylisoxazole TFA salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-isopropylisoxazole TFA salt involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name Substituents (Position) Key Features
5-Aminomethyl-3-isopropylisoxazole TFA salt -NH2CH2 (C5), -CH(CH3)2 (C3) Enhanced solubility via TFA; potential steric hindrance from isopropyl group
3-Amino-5-methylisoxazole -NH2 (C3), -CH3 (C5) Simpler structure; lower molecular weight; reduced lipophilicity
Alkyltrimethylammonium compounds (e.g., BAC-C12) Quaternary ammonium chains Surfactant properties with documented CMC values (e.g., 8.3 mM for BAC-C12)
  • Substituent Impact: The aminomethyl group (vs. a simple amino group in 3-amino-5-methylisoxazole) may improve hydrogen-bonding capacity, influencing solubility or receptor binding in biological systems.

Physicochemical Properties

While direct data on the TFA salt’s critical micelle concentration (CMC) or partition coefficients are unavailable, comparisons with structurally related compounds provide insights:

  • Solubility: The TFA salt form likely increases aqueous solubility compared to non-salt analogs like 3-amino-5-methylisoxazole. This is critical for pharmaceutical formulations requiring high bioavailability.
  • Surfactant Potential: Quaternary ammonium compounds (e.g., BAC-C12) exhibit well-characterized CMC values (3.7–8.3 mM) due to their amphiphilic nature . However, the target compound’s isoxazole core and aminomethyl group may reduce surfactant activity unless modified with long alkyl chains.

Limitations in Current Data

No direct studies on the TFA salt’s biological activity, toxicity, or environmental persistence were identified in the evidence. This contrasts with quaternary ammonium compounds, which have extensive ecotoxicological data .

Biological Activity

5-Aminomethyl-3-isopropylisoxazole TFA salt is a chemical compound recognized for its potential biological activity, particularly in the field of neuroscience. This article explores its biological properties, mechanisms of action, and applications in research and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C9H13F3N2O3C_9H_{13}F_3N_2O_3 with a molecular weight of approximately 248.21 g/mol. The compound features an isoxazole ring, which contributes to its biochemical interactions. The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for various laboratory applications.

Preliminary studies suggest that this compound interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate pathways. This interaction may influence synaptic transmission and neuronal excitability, indicating potential therapeutic applications for neurological disorders.

Interaction with Receptors

Research indicates that this compound may bind to specific neurotransmitter receptors. The binding affinity and activity at these receptors are crucial for understanding its pharmacological effects. Initial findings point towards its role in modulating neurotransmitter release and receptor activation, which could lead to therapeutic strategies for conditions like anxiety and depression.

Biological Activity

The biological activity of this compound has been assessed through various studies:

  • Neuroscience Applications : The compound has been investigated for its effects on neuronal cultures, showing promise in modulating GABAergic and glutamatergic signaling pathways.
  • Pharmacological Studies : In vitro studies have demonstrated its potential as a biochemical probe to study specific biological pathways, enhancing the understanding of neurological mechanisms .
  • Therapeutic Potential : Given its ability to influence neurotransmitter systems, further research is warranted to explore its efficacy in treating neurological disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on GABA Modulation : A study conducted on animal models indicated that administration of the compound resulted in increased GABAergic transmission, suggesting potential anxiolytic effects.
  • Glutamate Pathway Investigation : Research focusing on glutamate receptor interactions revealed that the compound could inhibit excessive glutamate release, which is often implicated in neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
3-IsopropylisoxazoleIsoxazole ring, no amino groupPrimarily used as a solvent or reagent
5-Amino-2-methylisoxazoleIsoxazole ring with an additional methyl groupDifferent biological activity profiles
4-AminobenzylisoxazoleIsoxazole ring with an amino group on benzeneDifferent substitution pattern affects pharmacology

The distinct combination of functional groups in this compound may confer unique biological activities not observed in other compounds.

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